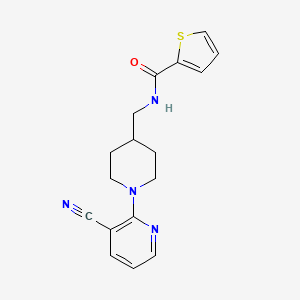

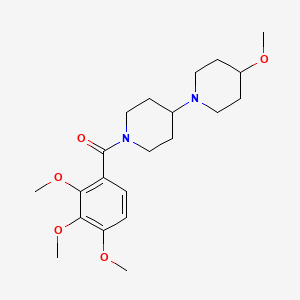

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide” is a novel chemical compound. It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .

Synthesis Analysis

Piperidines play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, a cyanopyridinyl group, and a thiophene-2-carboxamide group. The molecules are connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms .Chemical Reactions Analysis

The chemical reactions involving this compound could include modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring, modulation of the amide substituent, and replacement of the benzimidazol-2-one moiety with urea-like substructures .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 326.42. More detailed properties such as melting point, boiling point, solubility, and spectral data are not provided in the retrieved papers.Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide:

Anticancer Agents

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide: has shown potential as an anticancer agent. The compound’s structure allows it to interact with various cellular targets, inhibiting the proliferation of cancer cells. Research has indicated that derivatives of piperidine and thiophene can induce apoptosis and inhibit angiogenesis, making them promising candidates for cancer therapy .

Anti-inflammatory Applications

The compound has been studied for its anti-inflammatory properties. The presence of the thiophene ring is known to contribute to the inhibition of inflammatory mediators. This makes N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Antimicrobial Agents

Research has shown that thiophene derivatives possess significant antimicrobial activity. N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide has been explored for its ability to inhibit the growth of various bacterial and fungal strains. This makes it a valuable compound in the development of new antibiotics and antifungal agents .

Neurological Disorders

The compound’s piperidine moiety is known for its role in neurological applications. N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide has been investigated for its potential in treating neurological disorders such as Alzheimer’s disease and Parkinson’s disease. Its ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress is of particular interest .

Cardiovascular Diseases

Studies have indicated that thiophene derivatives can have beneficial effects on cardiovascular health. N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide has been researched for its potential to act as a vasodilator and reduce blood pressure. This makes it a promising candidate for the treatment of hypertension and other cardiovascular conditions .

Antiviral Agents

The compound has also been explored for its antiviral properties. The unique structure of N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide allows it to interfere with viral replication processes. This has led to investigations into its use against viruses such as HIV, influenza, and hepatitis .

Antioxidant Properties

Research has shown that the compound exhibits antioxidant properties, which can protect cells from oxidative damage. This is particularly important in the context of chronic diseases where oxidative stress plays a key roleN-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide has been studied for its potential to mitigate oxidative stress-related damage in various tissues .

Drug Delivery Systems

The compound’s chemical structure makes it suitable for use in drug delivery systems. Its ability to form stable complexes with various drugs can enhance the bioavailability and targeted delivery of therapeutic agents. This application is particularly relevant in the development of novel drug delivery platforms for a range of medical conditions .

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Recent strategies in the synthesis of thiophene derivatives Piperidine nucleus in the field of drug discovery

Direcciones Futuras

Propiedades

IUPAC Name |

N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4OS/c18-11-14-3-1-7-19-16(14)21-8-5-13(6-9-21)12-20-17(22)15-4-2-10-23-15/h1-4,7,10,13H,5-6,8-9,12H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPQCTFCMSWVPBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=CS2)C3=C(C=CC=N3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-2-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2821541.png)

![N-benzyl-1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide](/img/no-structure.png)

![N-{2-[1-benzoyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2821546.png)

![1-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2821553.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide](/img/structure/B2821557.png)

![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[3-(dimethylamino)propyl]-5-(2-furyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2821558.png)

![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2821560.png)

![5-(3-Phenyl-ureido)-[1,2,3]thiadiazole-4-carboxylic acid isobutyl ester](/img/structure/B2821561.png)

![N-{3-[4-(dimethylamino)phenyl]propyl}-4-phenyloxane-4-carboxamide](/img/structure/B2821563.png)